Myeloperoxidase (MPO) Inhibition: Comparative IC₅₀ of 6-Bromo-2-chloro-3-methylpyridine Scaffold Versus In-Class MPO Inhibitors
In a head-to-head enzyme inhibition assay context, 6-Bromo-2-chloro-3-methylpyridine (as the core scaffold of a more elaborated triazole-containing derivative, BDBM50567718) exhibits moderate inhibitory activity against human myeloperoxidase (MPO) with an IC₅₀ of 55 nM [1]. This value positions the compound approximately 55-fold less potent than a more structurally optimized MPO inhibitor (BDBM50554035, IC₅₀ = 1 nM) developed within the same research program [2]. The IC₅₀ of 55 nM was determined via an aminophenyl fluorescein assay measuring inhibition of MPO chlorination activity following 10-minute incubation and NaCl addition [1]. This quantitative activity benchmark enables rational scaffold selection for MPO-targeted programs where moderate potency may be desirable to mitigate on-target toxicity concerns associated with complete MPO ablation.
| Evidence Dimension | Myeloperoxidase (MPO) enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | 55 nM |
| Comparator Or Baseline | BDBM50554035 (optimized MPO inhibitor scaffold, IC₅₀ = 1 nM); BDBM50567721 (related scaffold, IC₅₀ = 39 nM) |
| Quantified Difference | ~55-fold less potent than optimized comparator; comparable potency to BDBM50567721 (55 nM vs. 39 nM) |
| Conditions | Aminophenyl fluorescein assay; 10 min incubation with NaCl addition; MPO chlorination activity |
Why This Matters
This quantitative IC₅₀ enables informed selection between this moderate-potency scaffold and alternative high-potency MPO inhibitors based on therapeutic window requirements.
- [1] BindingDB. BDBM50567718 (CHEMBL4863015) – MPO IC₅₀ = 55 nM. ChEMBL/Bristol-Myers Squibb Curated Data. View Source
- [2] BindingDB. BDBM50554035 (CHEMBL4790231) – MPO IC₅₀ = 1 nM. ChEMBL/Bristol-Myers Squibb Curated Data. View Source
